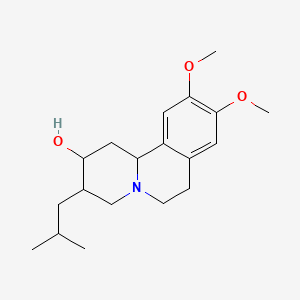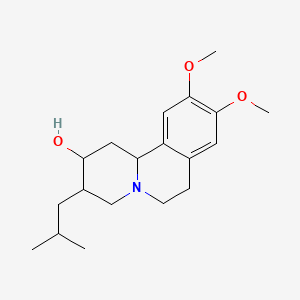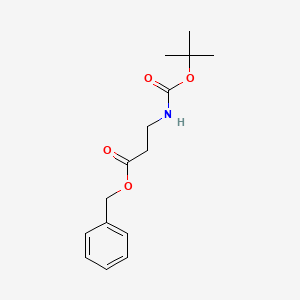
Benzyl 3-(Boc-amino)propanoate
Overview
Description
Benzyl 3-(Boc-amino)propanoate, also known as benzyl 3-((tert-butoxycarbonyl)amino)propanoate, is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl ester group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Benzyl 3-(Boc-amino)propanoate is a derivative of amino acids, specifically a Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Mode of Action
As a Boc-protected amino acid, this compound is primarily used in peptide synthesis . The Boc group serves as a protective group for the amino function, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(Boc-amino)propanoate typically involves the protection of β-alanine with a Boc group followed by esterification with benzyl bromide. The reaction is carried out in the presence of a base such as cesium carbonate or potassium carbonate. The general steps are as follows:
- Dissolve β-alanine in anhydrous tetrahydrofuran (THF).
- Add cesium carbonate to the solution and stir for 10 minutes.
- Add benzyl bromide to the mixture and stir at room temperature overnight.
- Purify the product to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(Boc-amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: 3-(Boc-amino)propanoic acid.
Deprotection: Benzyl 3-aminopropanoate.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(Boc-amino)propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Material Science: Applied in the synthesis of functional materials and polymers
Comparison with Similar Compounds
Benzyl 3-aminopropanoate: Lacks the Boc protecting group, making it more reactive.
Boc-β-alanine: Contains the Boc group but lacks the benzyl ester group.
Benzyl 3-(Fmoc-amino)propanoate: Contains a different protecting group (Fmoc) instead of Boc.
Uniqueness: Benzyl 3-(Boc-amino)propanoate is unique due to the presence of both the Boc protecting group and the benzyl ester group. This dual functionality allows for selective reactions and protection strategies, making it a valuable intermediate in complex organic synthesis.
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCQQYJTWFNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)
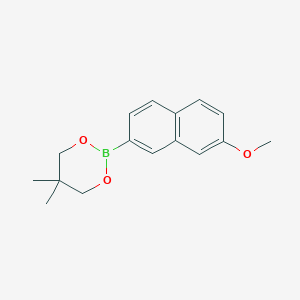
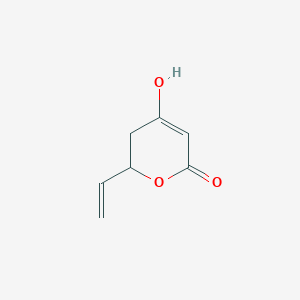
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)
